molecular formula C9H16ClN B3015024 6-Azaspiro[4.5]dec-8-ene;hydrochloride CAS No. 2361635-05-2

6-Azaspiro[4.5]dec-8-ene;hydrochloride

Cat. No. B3015024
CAS RN: 2361635-05-2
M. Wt: 173.68
InChI Key: PGNLJVDBVQABAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azaspiro[4.5]dec-8-ene;hydrochloride is a chemical compound with the IUPAC name 6-oxa-2-azaspiro[4.5]dec-8-ene hydrochloride . It has a molecular weight of 175.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO.ClH/c1-2-6-10-8(3-1)4-5-9-7-8;/h1-2,9H,3-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 175.66 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis of Azaspirocyclic Core Structure : The compound has been utilized in developing an efficient strategy for constructing the 6-azaspiro[4.5]decane ring system, crucial for synthesizing halichlorine and pinnaic acids. This involves an intramolecular ene reaction of acylnitroso compounds (Matsumura, Aoyagi, & Kibayashi, 2003).

  • Tandem Prins Cyclization for Synthesis : Another application is in the synthesis of 1,8-dioxa-3-azaspiro[4.5]dec-2-ene derivatives through tandem Prins strategy, demonstrating the compound's versatility in organic synthesis (Reddy et al., 2018).

Pharmacological and Biological Applications

  • Anti-Coronavirus Activity : A study highlighted the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, showing inhibitory effects on human coronavirus replication, indicating potential in antiviral drug development (Apaydın et al., 2019).

  • Antitumor Activity : Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones derived from 6-azaspiro[4.5]dec-8-ene have been synthesized and shown moderate to potent activity against various human cancer cell lines, indicating potential in cancer therapy (Yang et al., 2019).

  • Immunomodulatory Agents : As immunomodulatory agents, certain azaspiranes (derivatives of azaspiro compounds) have shown effectiveness in treating autoimmune diseases and preventing tissue transplantation rejection, demonstrating the compound's potential in immunology (Badger et al., 1990).

Safety and Hazards

The safety information for 6-Azaspiro[4.5]dec-8-ene;hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-azaspiro[4.5]dec-8-ene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-6-9(5-1)7-3-4-8-10-9;/h3-4,10H,1-2,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNLJVDBVQABAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC=CCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.